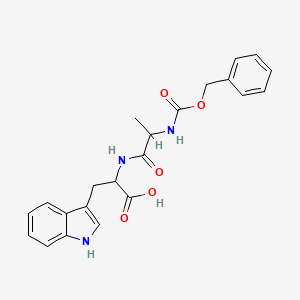

2-(2-(benzyloxycarbonylamino)propanamido)-3-(1H-indol-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Z-Ala-Trp-OH, also known as N-benzyloxycarbonyl-L-alanyl-L-tryptophan, is a dipeptide composed of the amino acids alanine and tryptophan. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The presence of the benzyloxycarbonyl (Z) protecting group on the N-terminus of the alanine residue makes it a valuable intermediate in the synthesis of more complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Trp-OH typically involves the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala) with L-tryptophan (Trp). This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of Z-Ala-Trp-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large quantities of reagents, making the process more efficient and reproducible. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a resin support, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Trp-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.

Substitution: Carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Major Products

Oxidation: Kynurenine derivatives.

Reduction: Deprotected peptides.

Substitution: Extended peptide chains or modified peptides.

Scientific Research Applications

Z-Ala-Trp-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Z-Ala-Trp-OH is primarily related to its ability to form stable peptide bonds and interact with biological molecules. The tryptophan residue can engage in π-π interactions and hydrogen bonding, which are crucial for its binding to target proteins. The benzyloxycarbonyl group provides stability during synthesis and can be selectively removed to expose the active peptide.

Comparison with Similar Compounds

Similar Compounds

Z-Ala-Phe-OH: Contains phenylalanine instead of tryptophan.

Z-Ala-Tyr-OH: Contains tyrosine instead of tryptophan.

Z-Phe-Ala-OH: Contains phenylalanine and alanine in reverse order.

Z-Tyr-Ala-OH: Contains tyrosine and alanine in reverse order.

Uniqueness

Z-Ala-Trp-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions with other molecules, making Z-Ala-Trp-OH particularly useful in studies involving protein structure and function.

Biological Activity

2-(2-(benzyloxycarbonylamino)propanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic molecule that combines features of both indole and amino acid structures. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

- Molecular Formula : C18H22N2O4

- Molecular Weight : 338.36 g/mol

- Appearance : White to slightly pale yellow crystalline powder

- Melting Point : 121-126°C

- Boiling Point : 619.1°C at 760 mmHg

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzyloxycarbonyl group and the coupling of the indole moiety with an amino acid derivative. The detailed synthetic pathway can be optimized for yield and purity, which is essential for subsequent biological evaluations.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound could inhibit cell proliferation in human cancer cell lines, with IC50 values indicating its potency.

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. Inhibition of COX activity can lead to reduced inflammation and pain, making it a candidate for further development as an anti-inflammatory agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of inflammatory mediators like prostaglandins.

- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown activity as GPCR agonists, suggesting a potential pathway for this compound's action.

Case Studies

Several case studies have explored the pharmacological properties of related compounds:

- A study on a derivative indicated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.

- Research involving inflammatory models demonstrated reduced edema and pain response when treated with similar indole-based compounds.

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOUHCLXZBNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.